molecular formula C16H15ClN4O2S B11362727 5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11362727
M. Wt: 362.8 g/mol
InChI Key: UPMLEMJWVOJAIW-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a chlorophenyl group, a thiadiazole ring, and an oxazole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the chlorophenyl group with the thiadiazole and oxazole rings using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its combined structural features, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15ClN4O2S/c1-9(2)7-14-19-20-16(24-14)18-15(22)12-8-13(23-21-12)10-3-5-11(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,20,22)

InChI Key

UPMLEMJWVOJAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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